4,7-Dibromobenzo[d]thiazol-2-ol
Overview
Description
4,7-Dibromobenzo[d]thiazol-2-ol is a chemical compound with the molecular formula C7H3Br2NOS . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. An efficient synthesis of hydrolytically and thermally stable 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) by the bromination of its parent heterocycle is reported . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .Molecular Structure Analysis
The electronic structure and electron delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives have been studied by X-ray analysis and ab initio calculations .Chemical Reactions Analysis
Palladium-catalyzed direct (het)arylation reactions of strongly electron-withdrawing tricyclic benzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole) and its 4,8-dibromo derivative were studied; the conditions for the selective formation of mono- and bis-aryl derivatives were found .Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.98 . It is stored at 2-8°C . The boiling point is not specified .Mechanism of Action
Future Directions
Further investigation of the chemistry of 4,7-dibromobenzo [ d ] [1,2,3]thiadiazole, including nucleophilic substitution, may have an impact on the preparation of new materials . It is also suggested that a thorough selection of components in the designing of appropriate compounds with benzo [ d ] [1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
Properties
IUPAC Name |
4,7-dibromo-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXABWIKRYLPHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)NC(=O)S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646590 | |
Record name | 4,7-Dibromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-02-2 | |
Record name | 4,7-Dibromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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